molecular formula C25H21ClF2N6O6S B12424256 Dot1L-IN-6

Dot1L-IN-6

Cat. No.: B12424256
M. Wt: 607.0 g/mol
InChI Key: ZKUCSIBYPOHTCH-IBGZPJMESA-N
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Description

Dot1L-IN-6 is a small molecule inhibitor targeting the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is responsible for the methylation of lysine 79 on histone H3 (H3K79), a modification associated with active transcription. Inhibition of DOT1L has been explored as a therapeutic strategy for various cancers, particularly those involving rearrangements of the mixed lineage leukemia (MLL) gene .

Preparation Methods

The synthesis of Dot1L-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the core structure of this compound. The final product is obtained through purification techniques like recrystallization or chromatography .

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Dot1L-IN-6 primarily undergoes reactions typical of small organic molecules, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the role of DOT1L in histone methylation and gene regulation.

    Biology: Employed in cell-based assays to investigate the effects of DOT1L inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a therapeutic agent for the treatment of cancers, especially those with MLL rearrangements.

Mechanism of Action

Dot1L-IN-6 exerts its effects by specifically inhibiting the enzymatic activity of DOT1L. DOT1L catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine 79 residue of histone H3 (H3K79). By inhibiting DOT1L, this compound prevents the methylation of H3K79, leading to changes in chromatin structure and gene expression. This inhibition can result in the suppression of oncogenic gene expression programs, particularly in cancers driven by MLL rearrangements .

Properties

Molecular Formula

C25H21ClF2N6O6S

Molecular Weight

607.0 g/mol

IUPAC Name

1-N-[(S)-(3-chloropyridin-2-yl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-2-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylsulfonylbenzene-1,2-diamine

InChI

InChI=1S/C25H21ClF2N6O6S/c1-37-23-32-22(33-24(34-23)38-2)31-17-12-13(41(3,35)36)9-10-16(17)30-19(20-15(26)7-5-11-29-20)14-6-4-8-18-21(14)40-25(27,28)39-18/h4-12,19,30H,1-3H3,(H,31,32,33,34)/t19-/m0/s1

InChI Key

ZKUCSIBYPOHTCH-IBGZPJMESA-N

Isomeric SMILES

COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)C)N[C@@H](C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)OC

Canonical SMILES

COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)C)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)OC

Origin of Product

United States

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